molecular formula C16H15NO4 B554488 (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid CAS No. 17609-52-8

(R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid

Cat. No. B554488
CAS RN: 17609-52-8
M. Wt: 285.29 g/mol
InChI Key: RLDJWBVOZVJJOS-CQSZACIVSA-N
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Description

The compound is a derivative of amino acids, specifically a phenylacetic acid derivative. It contains a benzyl group attached to a carbonyl group, which is then attached to an amino group .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an amino acid with a benzyl chloroformate in the presence of a base . This forms a carbamate, which can then be further reacted to form the desired compound .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring attached to a carbonyl group, which is then attached to an amino group . The stereochemistry at the alpha carbon would be determined by the specific synthesis method used .


Chemical Reactions Analysis

The reactions of this compound would likely be similar to those of other carbonyl compounds and amino acids . This could include reactions with nucleophiles at the carbonyl carbon, as well as acid-base reactions at the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other carbonyl compounds and amino acids . This could include properties such as solubility, melting point, and reactivity .

Scientific Research Applications

  • Benzyl halides can be efficiently carbonylated to phenylacetic acids using rhodium(I) catalysts, accommodating sensitive functionalities like esters and nitriles (Giroux, Nadeau, & Han, 2000).

  • The carbonylation of benzyl alcohol to phenylacetic acid and its derivatives, influenced by various reaction conditions and catalyzed by rhodium, has been studied (Duan, Jiang, Gong, Fan, & Jiang, 2000).

  • Rhodium(I) and iridium(I) complexes catalyze the carbonylation of benzyl alcohols to produce phenylacetic acids (Shik, Jin, & Seung-gweon, 1992).

  • Carbohydrate derivatives with asymmetric benzylic centers can be degraded to simple acids like phenylacetic acids (Inch, Ley, & Rich, 1968).

  • Carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes in aqueous systems, leads to the production of phenylacetic acid (Lin & Yamamoto, 1998).

  • Phenylacetic acid is synthesized through carbonylation processes, highlighting its applications in fields like medicine and agriculture (Zi-yi, 2011).

  • Other research focuses on the formation of flavors from amino acids and carbonyl compounds, where phenylacetic acid plays a role (Griffith & Hammond, 1989).

  • Magnetic anisotropic effects from auxiliary moieties in 2-methoxy-2-phenylacetic acid determine the absolute configuration of amino alcohols (Leiro, Seco, Quiñoá, & Riguera, 2010).

  • Phenylacetic acid derivatives play a role in the peptide synthesis and the assay of enzymes (Svendsen, 2017).

  • The complexation of phenylacetic acid derivatives with rhodium(I) showcases their potential in stereochemical studies (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, or its physical and chemical properties .

properties

IUPAC Name

(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJWBVOZVJJOS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938757
Record name {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid

CAS RN

17609-52-8
Record name Benzyloxycarbonyl-D-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17609-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-[[(phenylmethoxy)carbonyl]amino]phenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-2-phenylacetic acid (500 mg, 3.31 mmol) in 2N sodium hydroxide (1.65 ml, 3.31 mmol) stirred at 0° C., benzyl carbonochloridate (512 μl, 3.64 mmol) and 2N sodium hydroxide (1.82 ml, 3.64 mmol) were simultaneously added dropwise from two different syringes. The reaction was stirred at RT for 45 minutes, and a precipitate appeared. Water was added, and the solution was extracted with Et2O. The aqueous phase was acidified with 1N HCl and the desired product was extracted again with Et2O. The combined organic phases were dried over Na2SO4, filtered and evaporated to obtain 2-(benzyloxycarbonylamino)-2-phenylacetic acid (855 mg; 91% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
512 μL
Type
reactant
Reaction Step Two
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
叶海伟, 王志坚, 高立军, 周丽萍, 陈云华… - 西北大学学报自然科学 …, 2017 - html.rhhz.net
: 合成一种罗拉匹坦关键中间体(S)-1-((R)-1-(3, 5-二(三氟甲基) 苯基) 乙氧基)-3-氧-2-苯基丙烷-2-基) 氨基甲酸苄酯(1). 以N-Cbz-L-苯甘氨酸(2) 与苯甲醛二甲缩醛(3) 为原料, 在三氟化硼乙醚…
Number of citations: 3 html.rhhz.net

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